4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864056-54-1
VCID: VC3025129
InChI: InChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H
SMILES: C1CC2=C(CC1N)C=NO2.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

CAS No.: 1864056-54-1

Cat. No.: VC3025129

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride - 1864056-54-1

Specification

CAS No. 1864056-54-1
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H
Standard InChI Key GXPGEWKQWNBYSH-UHFFFAOYSA-N
SMILES C1CC2=C(CC1N)C=NO2.Cl
Canonical SMILES C1CC2=C(CC1N)C=NO2.Cl

Introduction

Chemical Properties

PropertyValue
CAS Number1864056-54-1
Molecular FormulaC₇H₁₁ClN₂O
Molecular Weight174.63 g/mol
MDL NumberMFCD28017019
SMILES NotationNC(C1)CCC2=C1C=NO2.[H]Cl
AppearanceTypically supplied as a solid
PurityCommercial products typically ≥95%

The compound contains a fused ring system with an isoxazole moiety. The tetrahydrobenzo portion provides conformational flexibility compared to fully aromatic analogs, which may influence its binding properties in biological systems .

Hazard TypeClassification
Acute ToxicityCategory 4
Eye IrritationCategory 2A
Skin IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3 (STOT SE 3)

These classifications indicate potential health risks primarily related to irritation and toxicity if improperly handled .

Synthesis Methods

Microwave-Assisted Synthesis

Recent advances have employed microwave-assisted synthesis for benzisoxazole derivatives, starting from precursors such as 5,5-dimethyl cyclohexane-1,3-dione. This method offers advantages over conventional heating methods, including:

  • Faster reaction times

  • Higher yields

  • Cleaner reactions with fewer side products

  • Reduced solvent usage (environmentally friendly)

  • Cost-effectiveness for large-scale synthesis

These microwave-assisted processes have been described as "effortless, well-organized, clean, swift and financially viable" for synthesizing a wide range of organic molecules .

Resolution of Racemic Mixtures

For chiral derivatives, resolution techniques have been employed. For example, the related compound 3-(5-isopropyl-2,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine has been resolved using dibenzoyl-D-(+)-tartaric acid and dibenzoyl-L-(-)-tartaric acid. This process allows for the separation of individual enantiomers, which is crucial for pharmacological applications where stereochemistry may influence biological activity .

Research Significance and Future Directions

Structure-Activity Relationship Studies

The partially saturated ring system of this compound provides conformational flexibility that can be exploited in structure-activity relationship studies. By comparing the biological activities of this compound with fully aromatic analogs, researchers can gain insights into the influence of molecular rigidity on target binding and efficacy.

HSP90 Inhibition Research

Related tetrahydrobenzisoxazole derivatives have been investigated as HSP90 inhibitors, suggesting this compound could serve as a starting point for developing targeted anti-cancer agents. HSP90 is a molecular chaperone that assists in protein folding and stabilization, and its inhibition has emerged as a promising approach in cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator